4''-Chlorophenacetyl quinoline
Overview
Description
4’'-Chlorophenacetyl quinoline is a chemical compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’'-Chlorophenacetyl quinoline typically involves the reaction of 4-chloroacetophenone with quinoline under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 4-chloroacetophenone reacts with quinoline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 4’'-Chlorophenacetyl quinoline may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’'-Chlorophenacetyl quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group in the phenacetyl moiety to an alcohol.
Substitution: The chlorine atom in the phenacetyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline derivatives, including 4’'-Chlorophenacetyl quinoline, have been investigated for their antimalarial, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’'-Chlorophenacetyl quinoline involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. The presence of the chlorine atom in the phenacetyl group can enhance its binding affinity and specificity for these targets, leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Amodiaquine: Another antimalarial drug with a similar quinoline structure but different substituents.
Primaquine: An antimalarial drug with a quinoline core and additional functional groups.
Uniqueness
4’'-Chlorophenacetyl quinoline is unique due to the presence of the chlorine atom in the phenacetyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and can lead to different pharmacological profiles and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-quinolin-1-ium-1-ylethanone;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClNO.BrH/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19;/h1-11H,12H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQYAXKWEUYAAU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Cl.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443893 | |
Record name | N-(4'-Chlorophenacetyl) quinoline bromide salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75613-96-6 | |
Record name | N-(4'-Chlorophenacetyl) quinoline bromide salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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